molecular formula C23H25N3O3S B5468997 2-[3-(4-methoxyphenyl)-5-isoxazolyl]-1-[(4-pyridinylthio)acetyl]azepane

2-[3-(4-methoxyphenyl)-5-isoxazolyl]-1-[(4-pyridinylthio)acetyl]azepane

Cat. No.: B5468997
M. Wt: 423.5 g/mol
InChI Key: SMUQGMAAJHNXFT-UHFFFAOYSA-N
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Description

The compound “2-[3-(4-methoxyphenyl)-5-isoxazolyl]-1-[(4-pyridinylthio)acetyl]azepane” is a complex organic molecule that contains several functional groups. These include a methoxyphenyl group, an isoxazole ring, a pyridinylthio group, and an acetylazepane group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined using various spectroscopic techniques, such as NMR, IR, and mass spectrometry, and could be confirmed by single-crystal X-ray diffraction analysis .


Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present. For example, the isoxazole ring might undergo reactions at the nitrogen atom, and the acetyl group could be involved in nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure and functional groups. For example, the presence of the polar isoxazole ring and the aromatic rings might influence its solubility and reactivity .

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on its structure and reactivity. Proper handling and disposal procedures should be followed when working with this compound .

Future Directions

Future research could focus on exploring the potential applications of this compound, such as its use in organic synthesis or its biological activity .

Properties

IUPAC Name

1-[2-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]azepan-1-yl]-2-pyridin-4-ylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S/c1-28-18-8-6-17(7-9-18)20-15-22(29-25-20)21-5-3-2-4-14-26(21)23(27)16-30-19-10-12-24-13-11-19/h6-13,15,21H,2-5,14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMUQGMAAJHNXFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=C2)C3CCCCCN3C(=O)CSC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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